6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
“6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.173 . It is commonly used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for instance, exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 160.063660 .
Chemical Reactions Analysis
“this compound” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the versatility of this compound in organic synthesis. For example, it has been used in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes, showcasing its role in constructing tricyclic heterocycles with potential biological activities (El-Nabi, 2004). Additionally, its derivatives have been involved in the preparation of complex N-heterocycles, highlighting its application in expanding the diversity of heterocyclic chemistry and potential pharmacophores (Deore, Dingore, & Jachak, 2015).
Structural and Photophysical Studies
The compound and its derivatives have been subjects of structural and photophysical studies, providing insights into their properties and applications. For instance, detailed analysis of pyrrolo[2,3-b]pyridine derivatives has revealed their hydrogen-bonded assembly, contributing to understanding their crystalline structures and potential applications in materials science (Quiroga et al., 2012). Furthermore, spectroscopic studies have been conducted to investigate the photophysical properties of these compounds, which could be essential for developing fluorescent materials or probes (Morzyk-Ociepa et al., 2017).
Molecular Magnetism
Interestingly, derivatives of this compound have found applications in the field of molecular magnetism. For example, they have been utilized in the synthesis of high nuclearity Mn(III) barrel-like clusters, which exhibit single-molecule magnetic behavior, demonstrating the potential of such compounds in the development of molecular electronic devices or quantum computing materials (Giannopoulos et al., 2014).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as a potent inhibitor of FGFR1, 2, and 3 . It exhibits potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM for FGFR1–4 respectively .
Biochemical Pathways
The compound’s interaction with FGFR leads to the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its ADME properties and bioavailability.
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
Future Directions
The future directions for “6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives involve their potential use in cancer therapy . They have been found to inhibit the FGFR signaling pathway, which is an important and proven target for cancer therapeutics . Therefore, these compounds represent an attractive strategy for cancer therapy .
Biochemical Analysis
Biochemical Properties
6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions are essential in regulating cell proliferation, migration, and angiogenesis, making this compound a potential candidate for cancer therapy.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In breast cancer 4T1 cells, it inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ,
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMDMUDEGMGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646873 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-26-0 | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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